5-Hepten-2-one, 3-ethyl-6-methyl-

CAS No.: 2550-16-5

Cat. No.: VC18480594

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2550-16-5 |

|---|---|

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | 3-ethyl-6-methylhept-5-en-2-one |

| Standard InChI | InChI=1S/C10H18O/c1-5-10(9(4)11)7-6-8(2)3/h6,10H,5,7H2,1-4H3 |

| Standard InChI Key | BEGYKUDFIITGRJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC=C(C)C)C(=O)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

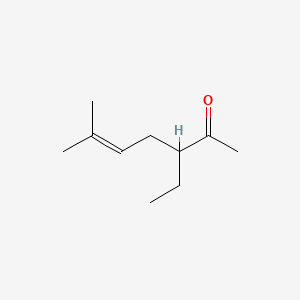

The compound’s structure features a heptenone backbone with a ketone group at position 2, an ethyl group at position 3, and a methyl group at position 6. The double bond between carbons 5 and 6 introduces geometric isomerism, though the predominant form is the trans isomer due to steric considerations. Key structural parameters include:

The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for applications requiring solubility in both organic and aqueous phases .

Spectroscopic Features

While detailed spectroscopic data (e.g., IR, NMR) are absent in the reviewed sources, the unsaturated ketone structure implies characteristic absorption bands:

-

IR: Strong C=O stretch near 1700 cm<sup>-1</sup> and C=C stretch around 1650 cm<sup>-1</sup>.

-

<sup>13</sup>C NMR: Signals for the carbonyl carbon (~205 ppm), olefinic carbons (120–130 ppm), and alkyl substituents (10–35 ppm).

Synthesis Methodologies

Route 1: Acetylene and Acetone Condensation

This method involves ethynylation of acetone with acetylene under alkaline conditions to form 2-methyl-3-butyn-2-ol, followed by partial hydrogenation using a Lindlar catalyst. The resulting 2-methyl-3-buten-2-ol undergoes Carroll rearrangement with diketene or alkyl acetoacetate to yield 6-methyl-5-hepten-2-one (Figure 1) . Key advantages include high atom economy and scalability, though the need for high-pressure hydrogenation complicates industrial implementation.

Reaction Conditions:

-

Temperature: 20–30°C (hydrogenation step)

-

Catalyst: Lindlar catalyst (Pd/CaCO<sub>3</sub> poisoned with quinoline)

Route 2: Isobutylene, Acetone, and Formaldehyde

Developed by BASF, this one-pot synthesis condenses isobutylene, acetone, and formaldehyde at 250°C and 30 MPa. The intermediate α-methylheptenone isomerizes to 6-methyl-5-hepten-2-one using palladium and carbonyl iron catalysts . Despite its simplicity, side reactions reduce the yield to 34%, necessitating costly purification .

Optimized Parameters:

-

Molar Ratio (Isobutylene:Acetone:Formaldehyde): 5:4:1

-

Temperature: 310–320°C

Route 3: Isoprene Hydrochlorination

Rhodia’s method involves hydrochlorination of isoprene to isopentenyl chloride (67% yield), which reacts with acetone in aqueous NaOH using phase-transfer catalysts (e.g., benzyltriethylammonium chloride). This continuous process achieves a 65% yield at 60–61°C and avoids hazardous solvents .

Advantages:

-

Mild conditions (ambient pressure, <70°C)

-

Catalyst recyclability via distillation

Physicochemical Properties

Physical State and Solubility

The compound is a colorless to pale yellow liquid with a lemon grass-like aroma, miscible in alcohols and ethers but insoluble in water . Its vapor pressure of 0.194 mmHg at 25°C indicates moderate volatility, suitable for fragrance applications .

Thermal Stability

While explicit decomposition temperatures are unreported, the presence of a conjugated enone system suggests susceptibility to thermal polymerization above 150°C. Stabilizers like hydroquinone may be required during storage.

Chemical Reactivity and Applications

Ketone-Driven Reactions

The carbonyl group participates in nucleophilic additions (e.g., Grignard reactions) and reductions. For example, hydrogenation over Raney Ni yields 3-ethyl-6-methylheptan-2-ol, a potential fragrance alcohol.

Olefin Functionalization

The C5–C6 double bond undergoes electrophilic additions (e.g., bromination) and Diels-Alder reactions, enabling access to polycyclic structures for pharmaceutical synthesis.

Industrial Applications

-

Flavors and Fragrances: The lemon grass odor profile makes it valuable in perfumes and food additives .

-

Pharmaceutical Intermediates: Serves as a precursor to terpenoid derivatives with antimicrobial activity .

-

Agrochemicals: Functionalization yields herbicides with enhanced leaf permeability.

| Classification | Code | Tariff (MFN) |

|---|---|---|

| Acyclic Ketones | 2914190090 | 5.5% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume